molecular formula C15H12FN3S B5748083 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine

Katalognummer B5748083
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: OESIOUJUQWGFHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, also known as FLT3 inhibitor, is a small molecule drug that has been developed for the treatment of acute myeloid leukemia (AML). FLT3 is a receptor tyrosine kinase that is commonly found on the surface of AML cells and plays a crucial role in the growth and survival of these cells. FLT3 inhibitors like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine have shown promising results in preclinical studies and clinical trials, making them a potential new therapy for AML.

Wirkmechanismus

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine works by inhibiting the activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, which is a receptor tyrosine kinase that is commonly found on the surface of AML cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine plays a crucial role in the growth and survival of these cells, and its inhibition can lead to cell death and/or differentiation.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine has been shown to have a selective inhibitory effect on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, with little or no effect on other receptor tyrosine kinases. This selectivity is important, as it reduces the risk of off-target effects and toxicity. The drug has also been shown to induce apoptosis (cell death) and differentiation of AML cells, which is a desirable effect in the treatment of this disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine is its selectivity for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, which makes it a useful tool for studying the role of this receptor in AML. However, one limitation is that the drug may not accurately reflect the complex interactions that occur in vivo, as it is often used at higher concentrations than would be achievable in a patient.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine and N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors in general. These include:
1. Combination therapy: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors may be more effective when used in combination with other drugs that target different pathways in AML cells.
2. Resistance mechanisms: Resistance to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors can develop over time, and understanding the underlying mechanisms could lead to the development of new therapies to overcome this resistance.
3. Biomarkers: Identifying biomarkers that predict response to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors could help to personalize treatment and improve outcomes for patients.
4. Other diseases: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine is also expressed in other cancers, such as acute lymphoblastic leukemia and solid tumors, and N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors may have potential in these diseases as well.
In conclusion, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine is a promising new therapy for AML that has shown efficacy in preclinical studies and clinical trials. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal use in combination with other therapies.

Synthesemethoden

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminothiazole to form 4-(4-fluorophenyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with 6-methyl-2-chloropyridine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine has been extensively studied for its potential use in the treatment of AML. Preclinical studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine can inhibit the growth and survival of AML cells both in vitro and in vivo. Clinical trials have also shown promising results, with some patients achieving complete remission or partial remission with the drug.

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-10-3-2-4-14(17-10)19-15-18-13(9-20-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESIOUJUQWGFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.